

# BMS-986142: A Comprehensive Target Selectivity Profile

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## Compound of Interest

Compound Name: BMS-986142  
CAS No.: 1643368-58-4  
Cat. No.: B606288

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of **BMS-986142**, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support further research and development efforts related to this compound.

## Executive Summary

**BMS-986142** is a highly selective inhibitor of BTK, a key enzyme in B-cell receptor (BCR) signaling pathways implicated in various autoimmune diseases.[1][2] This document details the quantitative measures of its selectivity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

## Quantitative Target Selectivity Data

The selectivity of **BMS-986142** has been rigorously evaluated against a broad panel of kinases. The following tables summarize the key quantitative data, highlighting its high affinity for BTK and significant selectivity over other kinases.

Table 1: Kinase Selectivity Profile of **BMS-986142**[3]

Kinase	Biochemical IC50 (nM)	Fold Selectivity for BTK
BTK	0.5	–
Tec	10	20×
ITK	15	30×
BLK	23	46×
Txk	28	56×
BMX	32	64×
Lck	71	142×
FGR	81	162×
CSK	148	296×
SRC	1100	2200×

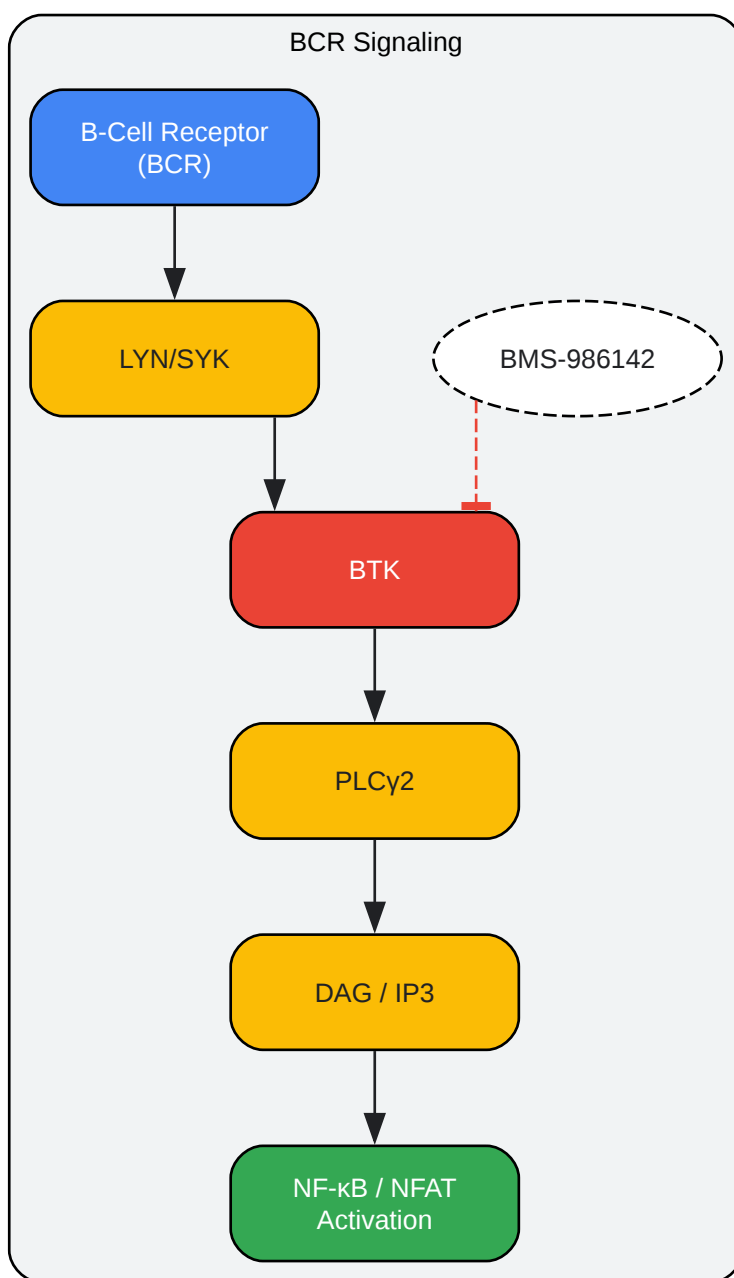
Data sourced from enzymatic assays against a panel of 384 kinases.[1][3]

Table 2: Cellular Activity of **BMS-986142**

Functional Endpoint	Cell Type	Stimulus	IC50 (nM)
Calcium Flux	Ramos B cells	anti-IgM	9[4]
TNF- $\alpha$ Production	Peripheral Blood Mononuclear Cells	IgG-containing Immune Complexes	3[1][3]
IL-6 Production	Peripheral Blood Mononuclear Cells	IgG-containing Immune Complexes	4[1][3]
CD69 Expression	Human Whole Blood B cells	BCR stimulation	90[1][3]
CD86/CD69 Expression	Peripheral Blood B cells	CD40L	>10,000[1][3]
TNF- $\alpha$ Production	Peripheral Blood Mononuclear Cells	LPS	>30,000[1][3]

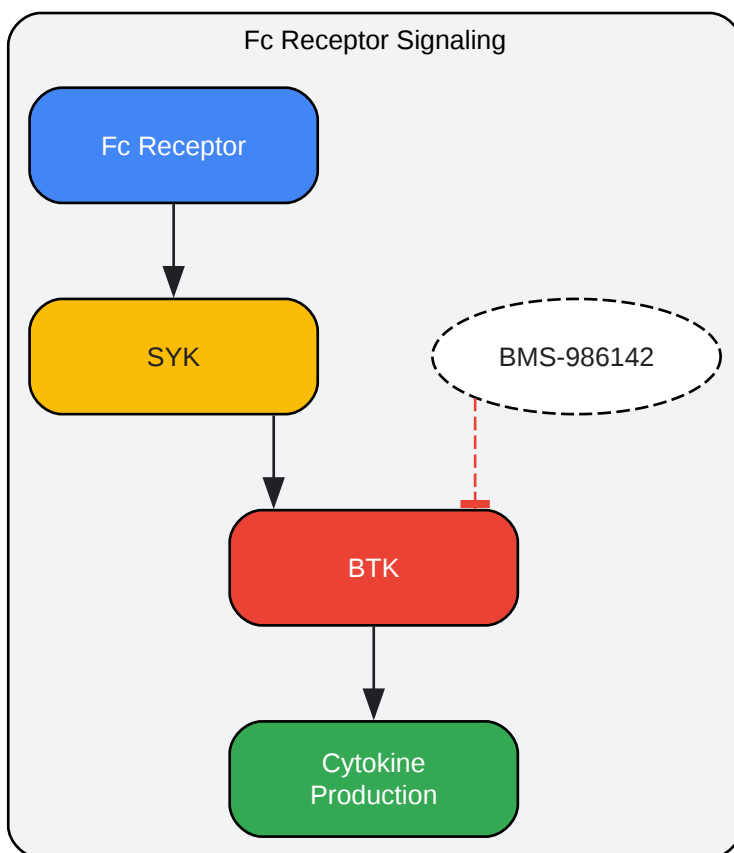
## Signaling Pathways Modulated by BMS-986142

**BMS-986142** exerts its therapeutic effects by inhibiting key signaling pathways involved in immune cell function.



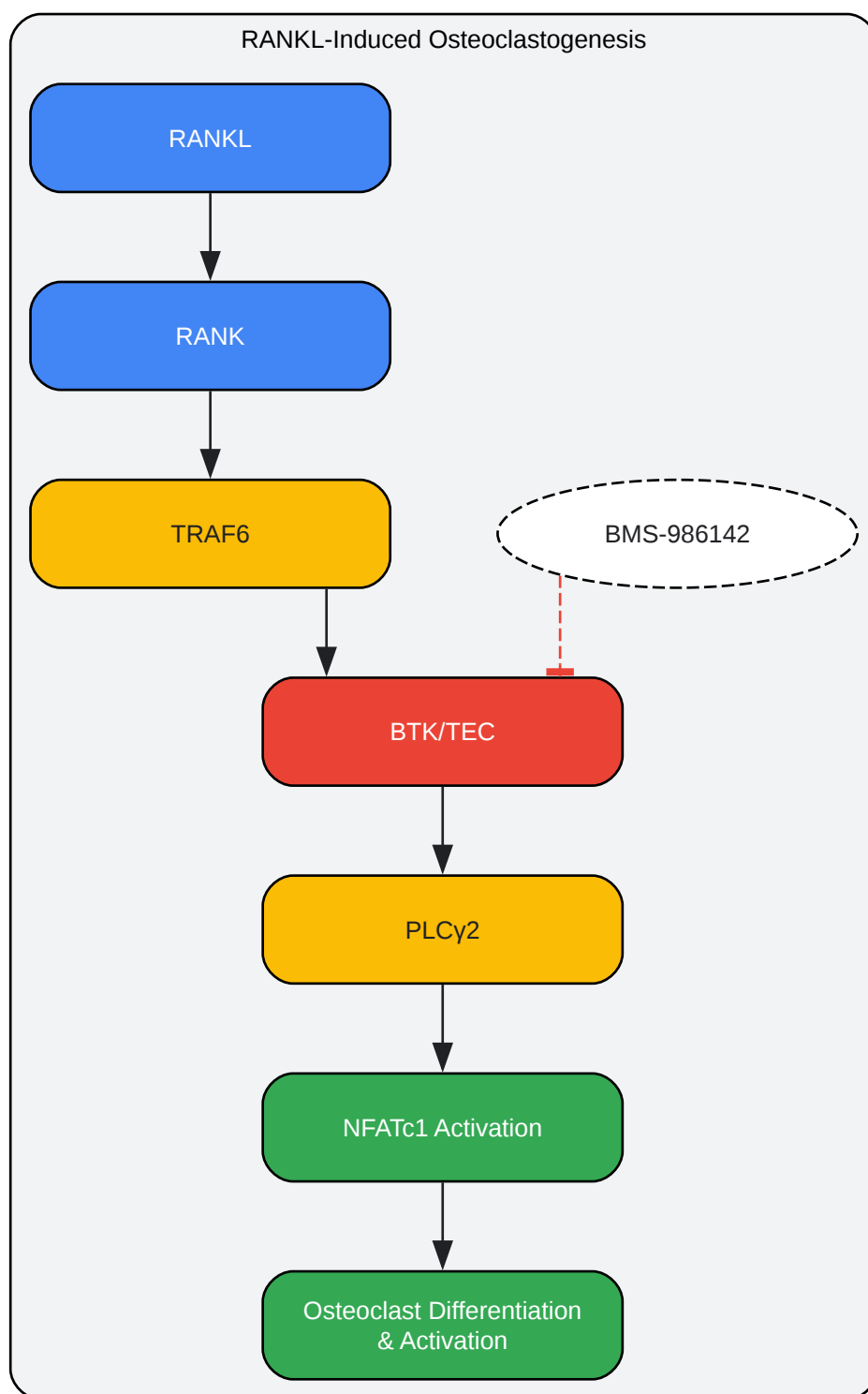
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Caption: BCR signaling pathway inhibited by **BMS-986142**.



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Caption: Fc receptor signaling pathway and its inhibition.



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Caption: RANKL-induced osteoclastogenesis pathway.

## Experimental Protocols

The target selectivity of **BMS-986142** was determined using a combination of biochemical and cellular assays.

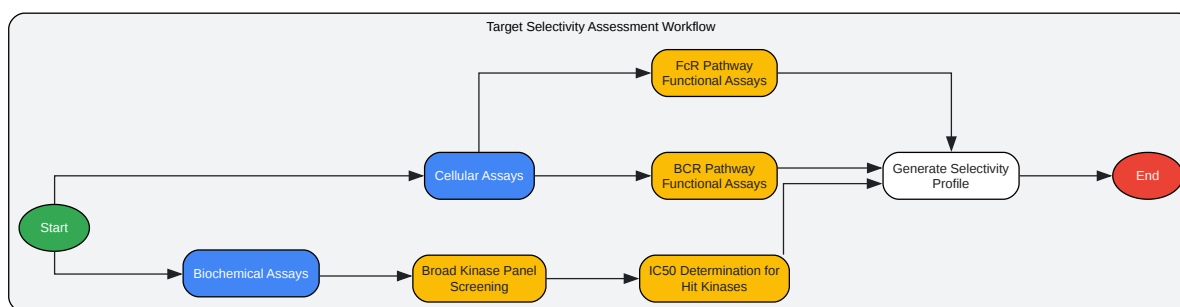
### Kinase Profiling

- Objective: To determine the inhibitory activity of **BMS-986142** against a large panel of kinases.
- Methodology:
  - Competition Binding Assays: The interaction of **BMS-986142** at a concentration of 1000 nM with a panel of 384 protein and lipid kinases was assessed using competition binding assays performed by DiscoverX (now part of Eurofins).[3]
  - Enzymatic Assays: The enzymatic activity of a panel of 337 kinases was examined in the presence of 200 nM **BMS-986142** by Reaction Biology.[3] For kinases showing significant inhibition, IC50 values were determined. [33P]-ATP was used as a substrate at a concentration equal to the KMapp for each kinase.[3]
- Primary Kinase Assays: Similar enzymatic assays were conducted for specific kinases, including Tec family kinases, with ATP concentrations equal to the apparent Michaelis constant (KMapp) for each respective kinase.[3]

### Cellular Functional Assays

- Objective: To evaluate the functional consequences of BTK inhibition by **BMS-986142** in relevant cell types.
- Methodology:
  - BCR-Stimulated CD69 Expression in Whole Blood:
    - Human whole blood was treated with varying concentrations of **BMS-986142**.
    - B-cell receptor stimulation was induced using AffiniPure F(ab')2 fragment goat anti-human IgM and human IL-4.[3]

- After 18 hours of incubation, cells were stained for CD20 and CD69 and analyzed by flow cytometry to determine the IC50 for inhibition of CD69 expression on B cells.[3][5]
- Cytokine Production in PBMCs:
  - Peripheral blood mononuclear cells (PBMCs) were stimulated with IgG-containing immune complexes to activate Fcγ receptors.
  - The concentrations of TNF-α and IL-6 in the cell culture supernatants were measured to determine the inhibitory effect of **BMS-986142**. [1][3]



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Caption: Experimental workflow for assessing target selectivity.

## Conclusion

**BMS-986142** is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its selectivity has been extensively characterized through a combination of biochemical and cellular assays, demonstrating minimal off-target activity against a wide range of other kinases. The detailed understanding of its target selectivity profile and mechanism of action provides a

strong foundation for its continued investigation in autoimmune and inflammatory diseases.[1]  
[2]

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